
5-Chloroisoindigo
Descripción general
Descripción
5-Chloroisoindigo is a useful research compound. Its molecular formula is C16H9ClN2O2 and its molecular weight is 296.71 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione is 296.0352552 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformational Analysis
- The molecular structure and conformational properties of compounds similar to 5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione have been a subject of research. For example, studies have analyzed the dipole moments and conformational preferences of similar biindole derivatives, providing insights into their molecular behavior in different solvents and temperatures. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Lam, Ma, Huang, & Liang, 2003).
Antiproliferative and Apoptotic Activities
- Research into the biological activities of 5-chloro-3,3'-biindole derivatives has revealed their potential in cancer therapy. Studies have found that certain derivatives can significantly reduce cancer cell viability and induce apoptosis in prostate cancer cells, suggesting their potential as antiproliferative agents (Nazemi Moghaddam, Jalal, & Zeraatkar, 2017).
Vibrational and DFT Studies
- Detailed vibrational and Density Functional Theory (DFT) studies have been conducted on related chloro-isoindole-dione compounds. These studies, which include Fourier transform infrared (FTIR) and FT-Raman spectra analysis, provide valuable data on the vibrational frequencies and molecular geometry, enhancing our understanding of these compounds at a molecular level (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Crystal Structure Analysis
- The crystal structure of compounds structurally related to 5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione has been determined through single-crystal X-ray diffraction methods. Such studies are essential for understanding the solid-state properties and potential applications in materials science (Wang, Jian, & Liu, 2008).
Optical Properties
- Research on isoindole-1,3-dione compounds, which are structurally related to 5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione, has explored their optical properties, including their absorbance, transmittance, and refractive index. This is significant for potential applications in optoelectronics and material sciences (Tan, Kizilkaya, Gündüz, & Kara, 2018).
Propiedades
IUPAC Name |
3-(5-chloro-2-hydroxy-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-8-5-6-12-10(7-8)14(16(21)19-12)13-9-3-1-2-4-11(9)18-15(13)20/h1-7,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQBCCRGZUULSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC4=C3C=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-DICHLORO-N~1~-[2-(4-PYRIDYL)ETHYL]BENZAMIDE](/img/structure/B5801590.png)
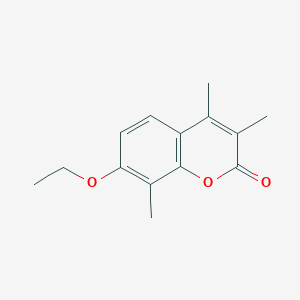
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

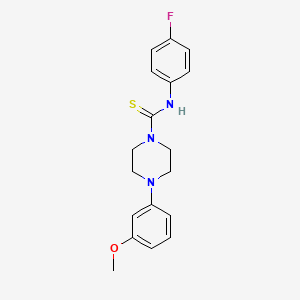
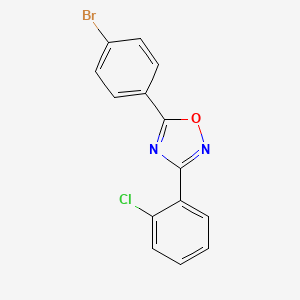
![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)

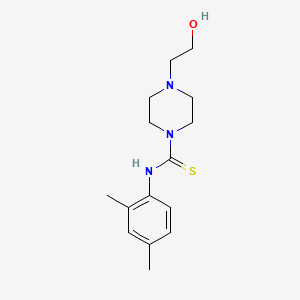

![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
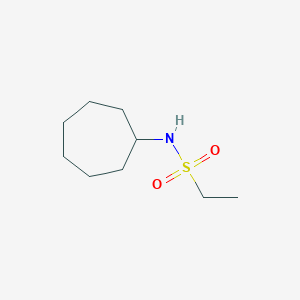
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
